Unique Chemical Identity: The Diagnostic (4-Nitrophenyl)ethene-1,1-diyl Bridge Differentiates Impurity 43 from Common Candesartan Alkyl Analogs
Unlike desethyl (EP Impurity B, M.W. 582.62) [1] or N-ethyl candesartan cilexetil impurities (e.g., EP Impurity D, M.W. 610.66) that retain the core candesartan scaffold [2], this compound is defined by a distinct (4-nitrophenyl)ethene-1,1-diyl fragment connecting two 1-(p-tolyl)-1H-tetrazole rings . This structural uniqueness, formally identified as Candesartan Cilexetil Impurity 43, means it constitutes a chemically and analytically orthogonal impurity that cannot be represented by other pharmacopeial impurity standards [1][3].
| Evidence Dimension | Molecular structure and core scaffold |
|---|---|
| Target Compound Data | Structure features (4-nitrophenyl)ethene-1,1-diyl bridge with bis(1-(p-tolyl)-1H-tetrazole); M.W. = 465.5 g/mol; M.F. = C24H19N9O2 |
| Comparator Or Baseline | Desethyl Candesartan Cilexetil (M.W. = 582.62, C31H30N6O6) and N1-Ethyl Candesartan Cilexetil (M.W. = 610.66, C33H34N6O6) retain the benzimidazole and biphenyl core of candesartan [1][2] |
| Quantified Difference | Structural scaffold is fundamentally different. Target compound lacks the benzimidazole ring, biphenyl group, and cyclohexylcarbonyloxy ethyl ester common to other candesartan impurities [1]. |
| Conditions | Structural elucidation by 1D/2D NMR and mass spectrometry [1][3] |
Why This Matters
This unique chemical identity means it serves as a specific marker for a distinct process impurity pathway, making it an irreplaceable standard for comprehensive impurity profiling in ANDA submissions.
- [1] Havlíček, J., Mandelová, Z., Weisemann, R., Střelec, I., Plaček, L., & Rádl, S. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347-362. View Source
- [2] HD Impurity. (2021). Candesartan impurity III. CAS: 1185255-99-5. View Source
- [3] Raman, B., Sharma, B. A., Mahale, G., Singh, D., & Kumar, A. (2011). Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 256-263. View Source
